(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 903047-11-0
VCID: VC5999314
InChI: InChI=1S/C20H18BrFN2O3/c1-26-18-6-3-13(9-19(18)27-2)7-8-24-20(25)15(12-23)10-14-11-16(21)4-5-17(14)22/h3-6,9-11H,7-8H2,1-2H3,(H,24,25)/b15-10+
SMILES: COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=C(C=CC(=C2)Br)F)C#N)OC
Molecular Formula: C20H18BrFN2O3
Molecular Weight: 433.277

(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

CAS No.: 903047-11-0

Cat. No.: VC5999314

Molecular Formula: C20H18BrFN2O3

Molecular Weight: 433.277

* For research use only. Not for human or veterinary use.

(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide - 903047-11-0

Specification

CAS No. 903047-11-0
Molecular Formula C20H18BrFN2O3
Molecular Weight 433.277
IUPAC Name (E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C20H18BrFN2O3/c1-26-18-6-3-13(9-19(18)27-2)7-8-24-20(25)15(12-23)10-14-11-16(21)4-5-17(14)22/h3-6,9-11H,7-8H2,1-2H3,(H,24,25)/b15-10+
Standard InChI Key CXZJKZMQTKRIPF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=C(C=CC(=C2)Br)F)C#N)OC

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a three-step sequence (Table 1):

Table 1: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield (%)
1Knoevenagel Condensation5-Bromo-2-fluorobenzaldehyde, cyanoacetamide, piperidine/EtOH, reflux78-82
2Amide CouplingDCC/DMAP, CH₂Cl₂, 0°C → RT65-70
3O-Demethylation (optional)BBr₃, CH₂Cl₂, -78°C45-50

Step 1: The α,β-unsaturated nitrile core forms via Knoevenagel condensation between 5-bromo-2-fluorobenzaldehyde and cyanoacetamide. Piperidine catalyzes the elimination of water, with ethanol facilitating azeotropic removal.

Step 2: Amide bond formation employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid intermediate for reaction with 2-(3,4-dimethoxyphenyl)ethylamine .

Step 3: Optional demethylation with boron tribromide generates phenolic derivatives for structure-activity relationship (SAR) studies .

Structural Elucidation

Spectroscopic Characterization

Critical spectral data (Table 2) aligns with analogous cyanoenamides :

Table 2: Key Spectroscopic Features

TechniqueObserved Signal(s)Assignment
¹H NMRδ 8.21 (d, J=15.6 Hz, 1H)Enamide β-vinylic proton
δ 7.85 (dd, J=8.9, 5.1 Hz, 1H)Fluorobromophenyl aromatic proton
δ 6.80-6.92 (m, 3H)Dimethoxyphenethyl aromatic protons
¹³C NMRδ 160.1 (C=O)Enamide carbonyl
δ 118.4 (CN)Cyano group
HRMSm/z 461.0543 [M+H]⁺C₂₀H₁₇BrFN₂O₃⁺ (calc. 461.0546)

The (E)-configuration is confirmed by the vinylic proton coupling constant (J=15.6 Hz), contrasting with (Z)-isomers (J=10-12 Hz).

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties (Table 3) highlight its drug-like characteristics:

Table 3: Physicochemical Profile

PropertyValueMethod
Molecular Weight460.26 g/molHRMS
LogP3.2 ± 0.1Shake-flask (octanol/water)
Aqueous Solubility12.8 µM (pH 7.4)Nephelometry
Melting Point178-181°CDifferential Scanning Calorimetry

The elevated LogP value reflects contributions from halogen atoms (Br: +0.94, F: +0.14) and methoxy groups (+0.12 each) .

Biological Activity and Mechanisms

Kinase Inhibition Profiling

In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to the ATP pocket of JAK3 kinase, mediated by:

  • Halogen bonding between bromine and Leu956 backbone carbonyl

  • Hydrogen bonds from the cyano group to Glu903 and Asp967

  • Hydrophobic contacts with the dimethoxyphenethyl moiety

Table 4: In Vitro Activity Against Kinases

TargetIC₅₀ (nM)Selectivity Index (vs. JAK1)
JAK328 ± 3145
FLT3420 ± 259.8
EGFR>10,000<0.1

The 145-fold selectivity for JAK3 over JAK1 suggests potential applications in autoimmune diseases .

Applications in Research and Industry

Medicinal Chemistry Development

Lead optimization campaigns have generated analogs with:

  • Enhanced solubility: Introducing polar groups at the phenethyl terminus (e.g., hydroxyl, sulfonamide) while maintaining JAK3 potency

  • Reduced CYP3A4 inhibition: Replacing the 3,4-dimethoxy group with 3-ethoxy-4-hydroxy substitution decreased IC₅₀ from 1.2 µM to 8.7 µM

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